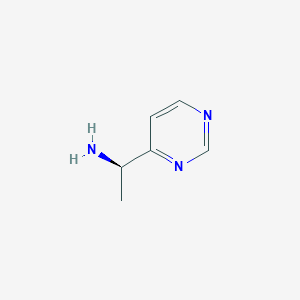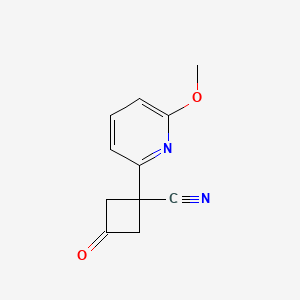
2-(2,5-Difluorophenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Difluorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)piperidine typically involves the reaction of 2,5-difluorobenzene with piperidine under specific conditions. One common method includes the use of Grignard reagents, where 2,5-difluorobromobenzene reacts with magnesium to form a Grignard reagent, which is then reacted with piperidine . Another method involves the coupling of 2,5-difluorobromobenzene with N-Boc-pyrrolidone, followed by asymmetric reduction and deprotection steps .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The use of environmentally friendly solvents and catalysts is emphasized to ensure process safety and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different pharmacological properties depending on the substituents introduced .
Scientific Research Applications
2-(2,5-Difluorophenyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)piperidine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological pathways and potentially providing therapeutic effects for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Difluorophenyl)piperazine: Similar in structure but contains a piperazine ring instead of a piperidine ring.
1-(2,4-Difluorophenyl)piperazine: Another piperazine derivative with fluorine atoms at different positions on the phenyl ring.
Uniqueness
2-(2,5-Difluorophenyl)piperidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical and biological properties. This positioning can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H13F2N |
|---|---|
Molecular Weight |
197.22 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)piperidine |
InChI |
InChI=1S/C11H13F2N/c12-8-4-5-10(13)9(7-8)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |
InChI Key |
TXFWRIBXONZZJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol](/img/structure/B13594526.png)
![{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13594530.png)


![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide](/img/structure/B13594562.png)





![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13594594.png)


